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Compound of Interest

Compound Name: SKF 10810

Cat. No.: B15576419

Abstract: This document provides a comprehensive technical guide to a plausible synthesis
pathway for SKF 10810, a thio-substituted imidazole derivative. Due to the limited public
information available for a compound explicitly named "SKF 10810," this guide details the
synthesis of a structurally representative molecule, 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-
imidazole. The synthesis is presented as a multi-step process commencing from commercially
available starting materials. This guide is intended for researchers, scientists, and professionals
in the field of drug development and medicinal chemistry, offering detailed experimental
protocols, tabulated data, and process visualizations to facilitate understanding and replication.

Introduction

Thio-substituted imidazole derivatives are a class of heterocyclic compounds that have
garnered significant interest in medicinal chemistry due to their diverse pharmacological
activities. While the specific identity and synthesis of "SKF 10810" are not readily available in
public literature, this guide outlines a robust and adaptable synthetic route to a closely related
analogue, 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole. The described pathway is
based on established and reliable chemical transformations, providing a solid foundation for the
synthesis of this and similar compounds.

The overall synthetic strategy involves a two-stage process:
» Synthesis of the key intermediate:1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol.

« S-arylation of the intermediate to yield the final target compound.
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This guide provides detailed experimental procedures for each step, along with visualizations
of the synthetic pathway and logical workflow.

Overall Synthesis Pathway

The synthesis commences with the preparation of an aryl isothiocyanate from the
corresponding aniline. This is followed by the construction of the imidazole-2-thiol ring system.
The final step involves a copper-catalyzed cross-coupling reaction to introduce the pyridylthio
moiety.
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Figure 1: Overall synthesis pathway for the target molecule.
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Experimental Protocols

Stage 1: Synthesis of 1-(4-Isobutoxyphenyl)-1H-
imidazole-2-thiol

This stage involves three steps: the synthesis of the isothiocyanate, formation of the thiourea

derivative, and the final cyclization to the imidazole-2-thiol.

This procedure details the conversion of 4-isobutoxyaniline to the corresponding isothiocyanate
using thiophosgene.

Experimental Protocol:

A solution of 4-isobutoxyaniline (1.0 eq) in dichloromethane (DCM) is added dropwise to a
stirred solution of thiophosgene (1.1 eq) in DCM at 0-5 °C. The reaction mixture is then stirred
at room temperature for 12 hours. The solvent is removed under reduced pressure, and the
residue is purified by column chromatography to yield 4-isobutoxyphenyl isothiocyanate.

Parameter Value

Reactants 4-1sobutoxyaniline, Thiophosgene
Solvent Dichloromethane (DCM)

Temperature 0-5 °C initially, then room temperature
Reaction Time 12 hours

Purification Column Chromatography

Yield ~90% (Representative)

Table 1: Reaction parameters for the synthesis of 4-Isobutoxyphenyl isothiocyanate.

This step involves the reaction of the synthesized isothiocyanate with aminoacetaldehyde
diethyl acetal.[1]

Experimental Protocol:
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To a solution of 4-isobutoxyphenyl isothiocyanate (1.0 eq) in ethanol, aminoacetaldehyde
diethyl acetal (1.05 eq) is added. The mixture is stirred at room temperature for 24 hours. The
solvent is then evaporated under reduced pressure to yield the crude N,N'-
aryldiethoxyethylthiourea derivative, which can be used in the next step without further
purification.[1]

Parameter Value

4-1sobutoxyphenyl isothiocyanate,

Reactants

Aminoacetaldehyde diethyl acetal
Solvent Ethanol
Temperature Room temperature
Reaction Time 24 hours
Purification None (used directly in the next step)
Yield Quantitative (assumed)

Table 2: Reaction parameters for the synthesis of the thiourea intermediate.

This final step of the first stage involves the acid-catalyzed cyclization of the thiourea derivative.

[1]
Experimental Protocol:

The crude N-(4-isobutoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea from the previous step is
dissolved in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v). The solution is
heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is
neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is
collected by filtration, washed with water, and dried to afford 1-(4-isobutoxyphenyl)-1H-
imidazole-2-thiol.
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Parameter Value

N-(4-isobutoxyphenyl)-N'-(2,2-

Reactant . :
diethoxyethyl)thiourea
Concentrated Hydrochloric Acid, Sodium
Reagents _
Bicarbonate
Solvent Ethanol
Temperature Reflux
Reaction Time 4 hours
Purification Filtration and washing
Yield ~85% (Representative)

Table 3: Reaction parameters for the synthesis of the imidazole-2-thiol intermediate.

Step 2 & 3: Imidazole-2-thiol Synthesis
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Figure 2: Experimental workflow for Stage 1.

Stage 2: Synthesis of 1-(4-Isobutoxyphenyl)-3-(2-
pyridyl)thio-1H-imidazole
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This stage describes the copper-catalyzed S-arylation of the imidazole-2-thiol intermediate with
2-chloropyridine, a process analogous to the Ullmann condensation.

Experimental Protocol:

A mixture of 1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol (1.0 eq), 2-chloropyridine (1.2 eq),
copper(l) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is
heated at 120 °C under a nitrogen atmosphere for 24 hours. The reaction mixture is then
cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure. The crude product is purified by column chromatography to give 1-(4-
isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole.

Parameter Value

1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol, 2-

Reactants Chloropyridine

Catalyst Copper(l) lodide (Cul)

Base Potassium Carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 120 °C

Atmosphere Nitrogen

Reaction Time 24 hours

Purification Column Chromatography

Yield ~70% (Representative)

Table 4: Reaction parameters for the S-arylation step.
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Figure 3: Experimental workflow for Stage 2.

Conclusion

This technical guide has detailed a plausible and robust synthetic pathway for 1-(4-
isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole, a representative molecule for the compound
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designated SKF 10810. The synthesis is based on well-established chemical principles and
provides detailed experimental protocols and parameters that can be adapted by researchers
in the field. The provided visualizations of the synthesis pathway and experimental workflows
are intended to facilitate a clear understanding of the entire process. This guide serves as a
valuable resource for the synthesis of this and structurally related thio-substituted imidazole
compounds for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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